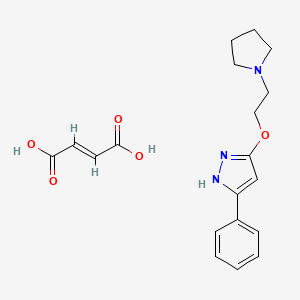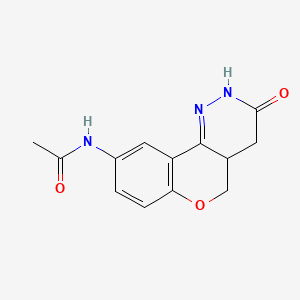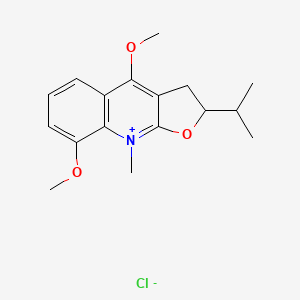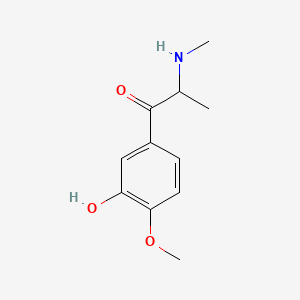
1-(3-Hydroxy-4-methoxyphenyl)-2-(methylamino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-methoxymethcathinone is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. Synthetic cathinones are often referred to as “bath salts” and have gained attention due to their psychoactive effects. 3-Hydroxy-4-methoxymethcathinone is one of the many derivatives of methcathinone, characterized by the presence of a hydroxy group at the 3-position and a methoxy group at the 4-position on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxymethcathinone typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-methylenedioxyphenylpropan-2-one.
Demethylenation: The methylenedioxy group is cleaved to form a catechol intermediate.
O-Methylation: The catechol intermediate undergoes O-methylation to introduce the methoxy group at the 4-position.
Hydroxylation: The intermediate is then hydroxylated at the 3-position to form the final product, 3-Hydroxy-4-methoxymethcathinone.
Industrial Production Methods
Industrial production methods for synthetic cathinones, including 3-Hydroxy-4-methoxymethcathinone, often involve large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-methoxymethcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-methoxymethcathinone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its potential therapeutic effects and adverse effects.
Industry: Used in the development of new psychoactive substances and for forensic analysis.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-methoxymethcathinone involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The compound’s effects are mediated through its binding to and inhibition of monoamine transporters, preventing the reuptake of these neurotransmitters.
Comparación Con Compuestos Similares
3-Hydroxy-4-methoxymethcathinone is similar to other synthetic cathinones such as:
Mephedrone: Known for its stimulant and empathogenic effects.
Methylone: Shares structural similarities and has similar psychoactive effects.
Ethylone: Another synthetic cathinone with stimulant properties.
Uniqueness
What sets 3-Hydroxy-4-methoxymethcathinone apart is its specific substitution pattern on the phenyl ring, which can influence its pharmacological profile and metabolic pathways. The presence of both hydroxy and methoxy groups may affect its potency, duration of action, and potential for adverse effects.
Propiedades
Número CAS |
916177-17-8 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(3-hydroxy-4-methoxyphenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)11(14)8-4-5-10(15-3)9(13)6-8/h4-7,12-13H,1-3H3 |
Clave InChI |
LUAGWRTYCQFPCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)OC)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


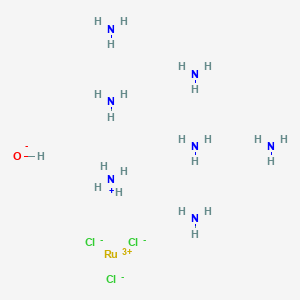
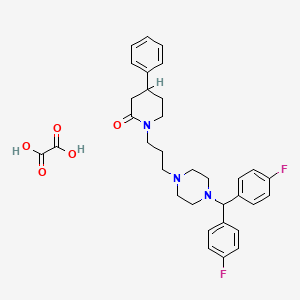
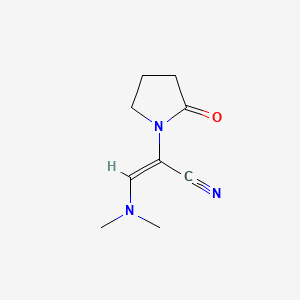
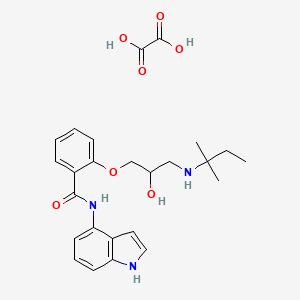
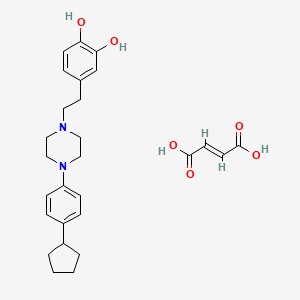
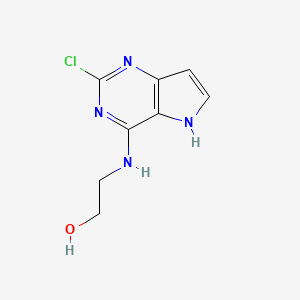
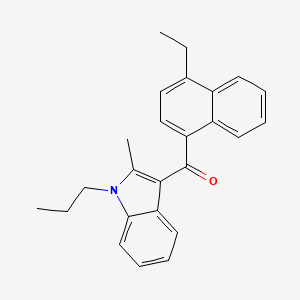

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
